molecular formula C9H15Cl2N3O2 B13058801 Methyl (S)-2-amino-3-(6-aminopyridin-3-YL)propanoate 2hcl

Methyl (S)-2-amino-3-(6-aminopyridin-3-YL)propanoate 2hcl

Cat. No.: B13058801
M. Wt: 268.14 g/mol
InChI Key: GFYRUCPIVRIUTC-KLXURFKVSA-N
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Description

Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl typically involves the reaction of 6-aminopyridine with (S)-2-amino-3-methylpropanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as substituted pyridines, reduced amines, and oxidized products. These derivatives have diverse applications in different fields.

Scientific Research Applications

Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of various chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl include:

  • Methyl 3-(6-aminopyridin-3-yl)propanoate
  • (S)-Methyl 3-(6-aminopyridin-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of both amino and pyridine groups. This combination imparts unique chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(6-aminopyridin-3-yl)propanoate;dihydrochloride

InChI

InChI=1S/C9H13N3O2.2ClH/c1-14-9(13)7(10)4-6-2-3-8(11)12-5-6;;/h2-3,5,7H,4,10H2,1H3,(H2,11,12);2*1H/t7-;;/m0../s1

InChI Key

GFYRUCPIVRIUTC-KLXURFKVSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN=C(C=C1)N)N.Cl.Cl

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)N)N.Cl.Cl

Origin of Product

United States

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